molecular formula C7H7BrClN B2850090 (2-Bromo-6-chlorophenyl)methanamine CAS No. 1261471-96-8

(2-Bromo-6-chlorophenyl)methanamine

Cat. No. B2850090
CAS RN: 1261471-96-8
M. Wt: 220.49
InChI Key: MBIMYEQDLUIZAR-UHFFFAOYSA-N
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Description

“(2-Bromo-6-chlorophenyl)methanamine” is a chemical compound with the CAS number 1261471-96-8 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-6-chlorophenyl)methanamine” is represented by the linear formula C7H7BrClN . The InChI code for this compound is 1S/C7H7BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 .

Scientific Research Applications

Photochemical Decomposition of Polybrominated Diphenyl Ethers

Researchers investigated the photochemical degradation of Polybrominated Diphenyl Ethers (PBDEs), focusing on their environmental fate due to their bioaccumulating properties. The study found that the degradation rate of PBDEs decreases with fewer bromine substituents and varies with the solvent used, highlighting the importance of understanding PBDE characteristics for environmental protection (Eriksson et al., 2004).

Degradation Products of Benzophenone-3 in Seawater Pools

Another study focused on the transformation products of Oxybenzone (benzophenone-3) in chlorinated seawater swimming pools. The research emphasized the formation of more toxic brominated disinfection byproducts, underlining the significance of identifying and understanding these byproducts for health and safety reasons (Manasfi et al., 2015).

Synthesis and Antioxidant Properties of Bromophenols

The synthesis of bromophenols and their derivatives was explored, revealing their potential antioxidant properties. This study illustrates the application of bromine in synthesizing compounds with beneficial biological activities, potentially useful in pharmaceuticals and health-related fields (Çetinkaya et al., 2012).

Bromination of Organic Compounds

Research on the bromination of organic compounds, such as 2,3-diarylcyclopent-2-en-1-ones, explores the selective introduction of bromine atoms into specific positions within organic molecules. This study contributes to the understanding of chemical reactivity and the synthesis of novel organic compounds (Shirinian et al., 2012).

Mechanism of Action

Target of Action

Similar compounds such as methenamine have been shown to target urinary tract infections

Mode of Action

It is known that bromine and chlorine substituents on phenyl rings can influence the reactivity of the compound The presence of these halogens might enhance the compound’s ability to interact with its targets

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical reactions . For instance, bromine-containing compounds are known to participate in elimination reactions . More research is needed to determine the exact biochemical pathways influenced by (2-Bromo-6-chlorophenyl)methanamine.

Pharmacokinetics

It is known that the compound’s molecular weight is 220494179964066 , which might influence its pharmacokinetic properties

Result of Action

Similar compounds have been shown to produce antibacterial activity

Action Environment

It is known that the compound should be stored in a refrigerator , suggesting that temperature might affect its stability

properties

IUPAC Name

(2-bromo-6-chlorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIMYEQDLUIZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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